![molecular formula C25H31NO3 B1673415 (3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one CAS No. 617720-02-2](/img/structure/B1673415.png)
(3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one
描述
HT-0712,也称为IPL-455903,是一种实验性认知增强药物。目前正在进行临床试验,并已获得位于美国加利福尼亚州圣地亚哥的Helicon Therapeutics公司的许可。HT-0712最初由Inflazyme Pharmaceuticals公司作为临床前抗炎药物计划的一部分被发现和测试,因其增强记忆和认知功能的潜力而闻名 .
准备方法
HT-0712的合成涉及多个步骤,包括形成哌啶-2-酮核心结构。合成路线通常包括以下步骤:
形成哌啶-2-酮核心: 此步骤涉及将适当的前体环化以形成哌啶-2-酮环。
取代反应: 通过取代反应引入各种取代基,例如环戊氧基和甲氧基。
最终组装: 最终产物是通过将取代的哌啶-2-酮与苄基偶联而组装的.
HT-0712的工业生产方法尚未广泛报道,但它们可能涉及优化合成路线以进行大规模生产,确保高产率和纯度。
化学反应分析
HT-0712会经历多种类型的化学反应,包括:
氧化: HT-0712可能会发生氧化反应,特别是在甲氧基和环戊氧基处。
还原: 该化合物可以在适当条件下被还原,影响哌啶-2-酮核心。
这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如氢化铝锂)和各种有机溶剂。这些反应形成的主要产物包括具有修饰官能团的中间体,最终导致HT-0712结构。
科学研究应用
Neuroactive Effects
Piperidine derivatives often interact with neurotransmitter systems. Research indicates that compounds similar to (3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one may exhibit neuroactive properties, suggesting potential applications in treating neurological disorders such as depression and anxiety. The presence of the cyclopentyloxy and methoxyphenyl groups could enhance selectivity towards specific receptors involved in these conditions.
Antioxidant Properties
The compound's aromatic rings can stabilize free radicals, indicating potential antioxidant activity. This characteristic is significant in developing therapies aimed at oxidative stress-related diseases.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Similar piperidine derivatives have shown cytotoxic effects against various cancer cell lines. For instance, compounds with related structures have demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .
Case Study: Anticancer Mechanism
Research involving piperidine derivatives has highlighted their ability to induce apoptosis in cancer cells through mechanisms involving increased expression of pro-apoptotic genes such as p53 and Bax . This suggests a pathway for further investigation into the compound's potential as an anticancer agent.
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor, particularly for acetylcholinesterase (AChE) and urease activities. Inhibitors of AChE are crucial in treating Alzheimer's disease by increasing acetylcholine levels in the brain .
作用机制
HT-0712 作为磷酸二酯酶 4 型抑制剂,从而增加神经元中环腺苷单磷酸的水平。这种增加会触发环腺苷单磷酸反应元件结合蛋白的激活,这些蛋白是参与长期记忆形成的转录因子。 该化合物的作用机制主要通过调节这些蛋白质,从而增强记忆和认知功能 .
相似化合物的比较
HT-0712 独特之处在于其对磷酸二酯酶 4 型的特异性抑制作用及其对环腺苷单磷酸反应元件结合蛋白的后续影响。类似的化合物包括:
罗利普兰: 另一种磷酸二酯酶 4 型抑制剂,以其抗抑郁和认知增强作用而闻名。
罗氟司特: 主要用于其抗炎特性,治疗慢性阻塞性肺病。
HT-0712 因其在增强记忆和认知功能方面的特定应用而脱颖而出,使其成为治疗认知障碍的有希望的候选药物。
生物活性
The compound (3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one is a piperidine derivative notable for its complex structure and potential biological activities. Its unique combination of functional groups, including a cyclopentyloxy moiety and a methoxyphenyl group, suggests a variety of pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Structural Characteristics
- Chemical Formula : CHNO
- Molecular Weight : 393.52 g/mol
- CAS Number : 617720-02-2
The stereochemistry at the 3 and 5 positions of the piperidine ring is crucial for its interaction with biological targets, influencing its pharmacological properties .
Antioxidant Activity
The presence of aromatic rings in the structure allows for stabilization of free radicals, which contributes to antioxidant properties. Compounds with similar structures have demonstrated significant antioxidant capabilities, suggesting that this compound may also exhibit such activity.
Neuroactive Effects
Piperidine derivatives are known to interact with neurotransmitter systems. This compound's structural features suggest potential applications in treating neurological disorders. Its mechanism may involve modulation of neurotransmitter release or receptor activity .
Anticancer Activity
Research indicates that structurally related compounds exhibit cytotoxic effects against various cancer cell lines. The specific combination of the cyclopentyloxy and methoxyphenyl groups may enhance selectivity towards cancerous cells, providing a basis for further investigation into its anticancer properties .
The compound acts as an inhibitor of phosphodiesterase 4D (PDE4D) , an enzyme that hydrolyzes cAMP, a critical second messenger involved in various physiological processes. Inhibition of PDE4D can lead to increased levels of cAMP, potentially enhancing neuroprotective effects and influencing inflammatory responses .
Comparative Analysis with Similar Compounds
A comparison with other piperidine derivatives illustrates the unique biological activity profile of this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Piperidine with methoxy substituent | Antidepressant effects |
Compound B | Piperidine with alkyl side chains | Anticancer activity |
Compound C | Piperidine with halogen substituents | Antimicrobial properties |
The specificity of This compound lies in its unique functional groups which may enhance selectivity towards particular biological targets compared to other piperidine derivatives .
Case Studies and Research Findings
- Neuroprotective Studies : In vitro studies have shown that compounds similar to this piperidine derivative can protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involves modulation of cAMP levels leading to enhanced survival signaling pathways .
- Anticancer Efficacy : A study evaluating the cytotoxicity of related piperidine compounds found that certain derivatives exhibited significant activity against cancer cell lines such as FaDu (hypopharyngeal tumor cells). The structure-activity relationship indicated that modifications at specific positions could enhance anticancer efficacy .
属性
IUPAC Name |
(3S,5S)-5-(3-cyclopentyloxy-4-methoxyphenyl)-3-[(3-methylphenyl)methyl]piperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO3/c1-17-6-5-7-18(12-17)13-20-14-21(16-26-25(20)27)19-10-11-23(28-2)24(15-19)29-22-8-3-4-9-22/h5-7,10-12,15,20-22H,3-4,8-9,13-14,16H2,1-2H3,(H,26,27)/t20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEJDMOBAFLQNJ-NHCUHLMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CC(CNC2=O)C3=CC(=C(C=C3)OC)OC4CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@@H]2C[C@H](CNC2=O)C3=CC(=C(C=C3)OC)OC4CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893926 | |
Record name | HT-0712 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617720-02-2 | |
Record name | (3S,5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-3-[(3-methylphenyl)methyl]-2-piperidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=617720-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | HT 0712 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0617720022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HT-0712 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11650 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | HT-0712 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HT-0712 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O43FXG9IG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does HT-0712 exert its effects on the central nervous system?
A: HT-0712 is a selective inhibitor of phosphodiesterase 4 (PDE4) [, , ]. PDE4 enzymes are responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a crucial secondary messenger involved in various neuronal signaling pathways. By inhibiting PDE4, HT-0712 leads to increased intracellular cAMP levels. This increase in cAMP subsequently activates downstream signaling cascades, notably the cAMP/CREB pathway, which plays a vital role in synaptic plasticity and long-term potentiation, processes fundamental to learning and memory formation [].
Q2: How does HT-0712 impact recovery after ischemic stroke in preclinical models?
A: Research suggests that HT-0712 administration, when combined with rehabilitation, can enhance motor function recovery and promote beneficial cortical reorganization in rodent models of ischemic stroke []. In these studies, HT-0712 facilitated the expansion of motor representations in the cortex, suggesting its potential to stimulate neuroplasticity and functional recovery following brain injury [].
Q3: Has HT-0712 been evaluated in clinical trials for any neurological conditions?
A: While preclinical data on HT-0712 appears promising, the available literature doesn't provide evidence of completed or ongoing clinical trials for this compound in any neurological conditions including Alzheimer's disease []. Further research, particularly clinical trials, are necessary to explore its therapeutic potential and safety in human subjects.
Q4: What are the potential advantages of HT-0712 compared to other PDE4 inhibitors, particularly in the context of Alzheimer's disease?
A: While direct comparisons are limited in the provided literature, the selectivity profile of HT-0712 for specific PDE4 isoforms might offer advantages in terms of efficacy and safety []. Determining the optimal dose and targeting the most relevant PDE4 isoforms are crucial factors for maximizing therapeutic benefits while minimizing potential side effects []. More research is needed to confirm these potential advantages.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。